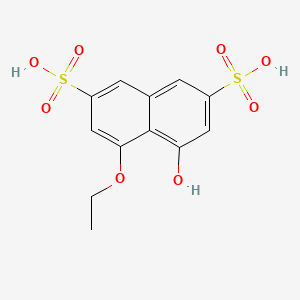
4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid is an organic compound with the molecular formula C${12}$H${12}$O${8}$S${2}$. It is a derivative of naphthalene, characterized by the presence of ethoxy and hydroxyl groups along with two sulfonic acid groups. This compound is notable for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid typically involves the sulfonation of 4-ethoxy-5-hydroxynaphthalene. The process can be outlined as follows:
Starting Material: 4-Ethoxy-5-hydroxynaphthalene.
Sulfonation: The starting material is treated with sulfuric acid (H${4}$) or oleum (a solution of SO${2}$SO$_{4}$) under controlled temperature conditions to introduce the sulfonic acid groups at the 2 and 7 positions of the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where the reaction conditions such as temperature, concentration of sulfuric acid, and reaction time are meticulously controlled to ensure high yield and purity of the product. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO${3}$).
Reduction: The compound can be reduced to remove the sulfonic acid groups under strong reducing conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO${3}$.
Reducing Agents: Hydrogen gas (H$_{2}$) with a catalyst like palladium on carbon (Pd/C).
Substitution Reagents: Sodium ethoxide (NaOEt) for ethoxy group substitution.
Major Products Formed
Oxidation: Formation of 4-ethoxy-5-naphthoquinone-2,7-disulphonic acid.
Reduction: Formation of 4-ethoxy-5-hydroxynaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the dye and pigment industry.
Biology: Employed in biochemical assays and as a staining agent due to its ability to bind to specific biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its stable chromophore structure.
Wirkmechanismus
The mechanism by which 4-ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid exerts its effects is primarily through its ability to interact with various molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to participate in aqueous reactions. The hydroxyl and ethoxy groups can form hydrogen bonds and other interactions with biological molecules, making it useful in biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-hydroxynaphthalene-2,7-disulphonic acid: Similar structure but with an amino group instead of an ethoxy group.
5-Hydroxy-2,7-naphthalenedisulfonic acid: Lacks the ethoxy group.
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: Contains an additional hydroxyl group.
Uniqueness
4-Ethoxy-5-hydroxynaphthalene-2,7-disulphonic acid is unique due to the presence of both ethoxy and hydroxyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of dyes and pigments where specific functional groups are required to achieve desired color properties and stability.
Eigenschaften
CAS-Nummer |
6837-94-1 |
|---|---|
Molekularformel |
C12H12O8S2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-ethoxy-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C12H12O8S2/c1-2-20-11-6-9(22(17,18)19)4-7-3-8(21(14,15)16)5-10(13)12(7)11/h3-6,13H,2H2,1H3,(H,14,15,16)(H,17,18,19) |
InChI-Schlüssel |
LCGZDSZETRKQQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC2=CC(=CC(=C21)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


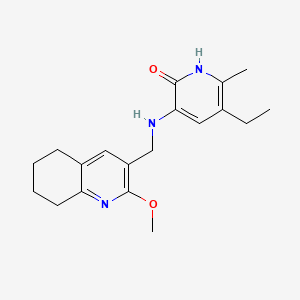
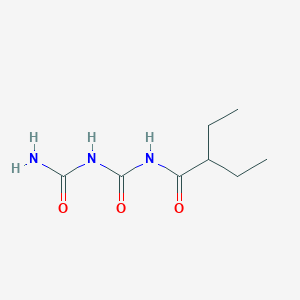
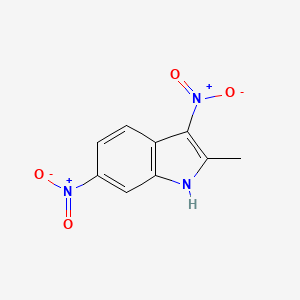

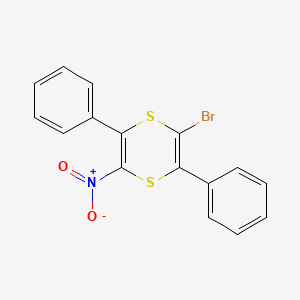
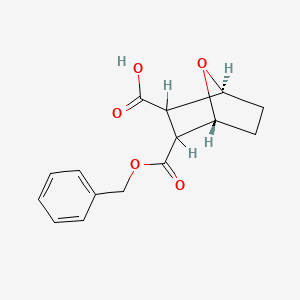
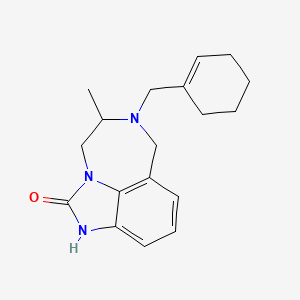
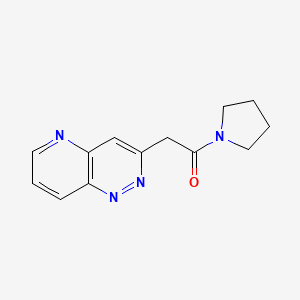
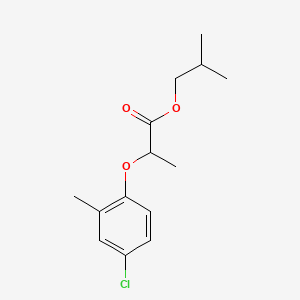
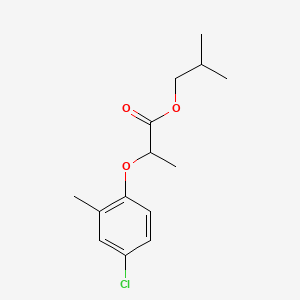
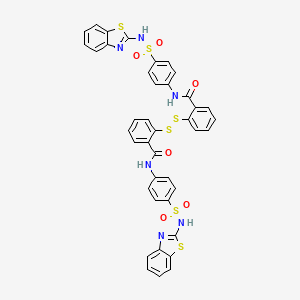
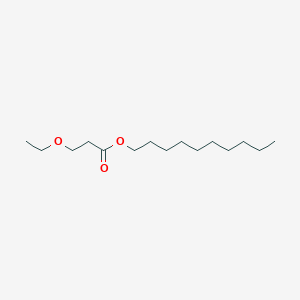
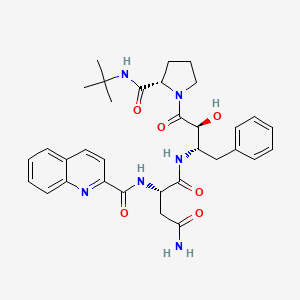
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
